![molecular formula C13H6Cl2N4 B2598011 7-(2,4-二氯苯基)吡唑并[1,5-a]嘧啶-3-腈 CAS No. 338394-70-0](/img/structure/B2598011.png)

7-(2,4-二氯苯基)吡唑并[1,5-a]嘧啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

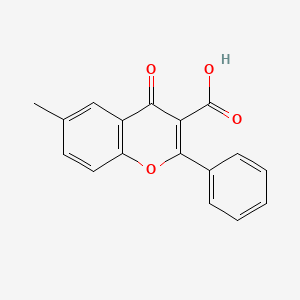

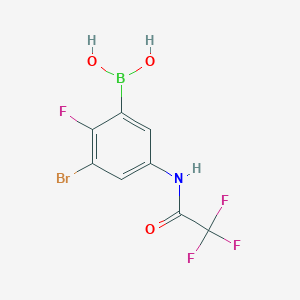

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C13H6Cl2N4 and its molecular weight is 289.12. The purity is usually 95%.

BenchChem offers high-quality 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成方法

该化合物 7-(2,4-二氯苯基)吡唑并[1,5-a]嘧啶-3-腈 已通过各种方法合成。例如,徐立峰 (2011) 报道合成了三种新的 6-芳基取代吡唑并[1,5-a]嘧啶衍生物,表明该化合物在形成衍生物方面的灵活性及其在合成化学中的实用性。合成涉及乙酰化、与水合肼缩合以及进一步反应以生成所需产物,表明其作为有机合成中通用构建模块的潜力 (Xu Li-feng, 2011).

晶体结构和潜在的医药应用

已探索了类似化合物的晶体结构和潜在的医药应用。例如,金柳、赵娟和陆九福 (2020) 合成了一种相关化合物并确定了其晶体结构。该化合物对人肺腺癌细胞系 A549 和人胃癌细胞系 MKN45 表现出显着的抑制作用,凸显了其作为癌症治疗候选物的潜力 (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020).

在 PET 成像中的应用

该化合物也已用于医学影像领域。徐静丽等人 (2012) 设计并制备了一种 18F 标记的吡唑并[1,5-a]嘧啶衍生物,用于正电子发射断层扫描 (PET) 肿瘤检测。该研究证明了该化合物在体外的稳定性以及在肿瘤中快速累积和长时间累积的能力,表明其作为 PET 肿瘤显像剂的潜力 (Jingli Xu et al., 2012).

抗菌应用

也有抗菌应用的证据。Someshwar V. Deshmukh 等人 (2016) 合成了一系列新的吡唑并[1,5-a]嘧啶衍生物,前体为 7-肼基-5-甲基吡唑并[1,5-a]嘧啶-3-腈 1 和 7-氨基-5-甲基吡唑并[1,5-a]嘧啶-3-腈 2。然后筛选这些化合物的抗菌活性,表明该化合物与抗菌剂的开发相关 (Someshwar V. Deshmukh et al., 2016).

生化分析

Biochemical Properties

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported to be effective inhibitors of cyclin-dependent kinases (CDKs) . CDKs are involved in the transmission of mitogenic signals as well as a variety of other cellular events , such as cell proliferation, migration, differentiation, metabolism, and immune response .

Cellular Effects

This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Molecular Mechanism

The molecular mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with CDK2. It has been found to inhibit CDK2/cyclin A2 . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

It has been observed that this compound has significant cytotoxic activities against various cell lines .

属性

IUPAC Name |

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2N4/c14-9-1-2-10(11(15)5-9)12-3-4-17-13-8(6-16)7-18-19(12)13/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINERCOHHDHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)

![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)

![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)